Huwentoxin XVI

Description

Properties

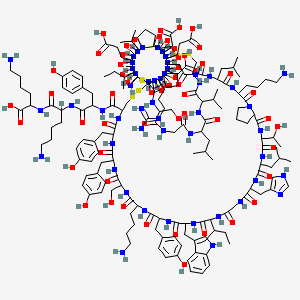

IUPAC Name |

2-[[2-[[2-[[2a-amino-7,37-bis(4-aminobutyl)-69-(2-amino-2-oxoethyl)-28,99-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-72,93-bis(2-carboxyethyl)-66,75-bis(carboxymethyl)-16-(1-hydroxyethyl)-10a,40-bis(hydroxymethyl)-34,43,46-tris[(4-hydroxyphenyl)methyl]-22-(1H-imidazol-4-ylmethyl)-31-(1H-indol-3-ylmethyl)-4,16a,19-tris(2-methylpropyl)-1a,2,5,8,8a,11a,14,14a,17,17a,20,20a,23,26,27a,29,32,35,38,41,44,47,56,59,65,68,71,74,77,80,86,89,92,95,98-pentatriacontaoxo-19a,87-di(propan-2-yl)-4a,5a,23a,24a,51,52-hexathia-a,3,6,9,9a,12a,15,15a,18,18a,21,21a,24,26a,27,30,33,36,39,42,45,48,55,58,64,67,70,73,76,79,85,88,91,94,97-pentatriacontazahexacyclo[76.43.4.254,107.09,13.060,64.081,85]heptacosahectane-49-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUFUDFTZMBKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H292N50O56S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4437 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Huwentoxin-XVI: A Technical Guide to its Mechanism of Action on N-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huwentoxin-XVI (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider Ornithoctonus huwena. It has garnered significant scientific interest due to its potent and highly selective inhibitory action on voltage-gated N-type calcium channels (CaV2.2). These channels are pivotal in neurotransmitter release and the transmission of pain signals, making HWTX-XVI a promising candidate for the development of novel analgesic drugs. A key characteristic of HWTX-XVI is its high degree of reversibility compared to other N-type channel blockers, which may offer a superior therapeutic window with fewer side effects. This technical guide provides an in-depth overview of the mechanism of action of HWTX-XVI, including quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of its mechanism and the experimental workflow.

Introduction to Huwentoxin-XVI

Huwentoxin-XVI is a 39-amino acid peptide characterized by three disulfide bridges that form an inhibitor cystine knot (ICK) motif, a structural feature common to many venom peptides that confers high stability.[1][2] Its primary molecular target is the N-type (CaV2.2) voltage-gated calcium channel.[1][3] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters.[1] By inhibiting N-type calcium channels, HWTX-XVI effectively modulates synaptic transmission, particularly in pain pathways.[1]

Mechanism of Action

The principal mechanism of action of Huwentoxin-XVI is the potent and selective blockade of N-type calcium channels.[1][3] This inhibition reduces the influx of calcium into presynaptic nerve terminals upon depolarization, thereby decreasing the release of neurotransmitters such as glutamate and substance P, which are critical for the propagation of pain signals to the central nervous system.[1]

While it is established that HWTX-XVI inhibits the peak N-type calcium current, detailed studies on its effects on the biophysical properties of the channel, such as the voltage-dependence of activation and inactivation, are not extensively reported in the current literature. The primary mechanism is consistent with a direct block of the channel pore.

A distinguishing feature of HWTX-XVI is its high reversibility.[1][2] Unlike some other N-type channel blockers, such as ω-conotoxins, the inhibitory effect of HWTX-XVI can be washed out relatively quickly, a property that is highly desirable for therapeutic applications as it may lead to a better side-effect profile.[1][2]

Signaling Pathway

Quantitative Data

The inhibitory activity of Huwentoxin-XVI on N-type calcium channels has been quantified primarily through electrophysiological studies on rat dorsal root ganglion (DRG) neurons.

| Parameter | Value | Cell Type | Method | Reference |

| IC₅₀ | ~60 nM | Rat Dorsal Root Ganglion Neurons | Whole-cell Patch Clamp | [1][3] |

| Reversibility | Highly Reversible | Rat Dorsal Root Ganglion Neurons | Whole-cell Patch Clamp | [1][2] |

| Dissociation Rate (ω_off) | ~66 seconds | Rat Dorsal Root Ganglion Neurons | Whole-cell Patch Clamp | [2] |

| Selectivity | No effect on T-type Ca²⁺, K⁺, or Na⁺ channels | Rat Dorsal Root Ganglion Neurons | Whole-cell Patch Clamp | [1] |

Experimental Protocols

The primary method for characterizing the effects of Huwentoxin-XVI on N-type calcium channels is the whole-cell patch-clamp technique performed on acutely dissociated dorsal root ganglion (DRG) neurons from rats.

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

A detailed protocol for the isolation and culture of DRG neurons is a prerequisite for electrophysiological recordings. This typically involves enzymatic digestion and mechanical dissociation of the ganglia.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to isolate and record N-type calcium channel currents.

Solutions:

-

External Solution (in mM):

-

140 TEA-Cl

-

5 BaCl₂ (as the charge carrier to enhance current and block K⁺ channels)

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

pH adjusted to 7.4 with TEA-OH

-

Tetrodotoxin (TTX) (e.g., 0.001 mM) is added to block voltage-gated sodium channels.

-

Blockers for other calcium channel subtypes can be included to isolate N-type currents.

-

-

Internal (Pipette) Solution (in mM):

-

120 CsCl

-

10 EGTA

-

5 Mg-ATP

-

0.1 Na-GTP

-

10 HEPES

-

pH adjusted to 7.2 with CsOH

-

Voltage Protocol:

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the membrane potential at -80 mV to ensure channels are in a closed, non-inactivated state.

-

Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) for a duration of 50-100 ms to elicit inward calcium currents.

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of Huwentoxin-XVI.

-

Repeat the voltage-step protocol to record the inhibited currents.

-

To test for reversibility, perfuse the cell with the control external solution (washout) and record the currents again.

Data Analysis:

-

The inhibitory effect of HWTX-XVI is quantified by measuring the reduction in the peak amplitude of the inward current.

-

The IC₅₀ is determined by fitting a dose-response curve to the percentage of current inhibition at various concentrations of the toxin.

-

The time course of inhibition and washout is analyzed to determine the on- and off-rates of the toxin.

Experimental Workflow

Therapeutic Potential and Future Directions

The potent and selective inhibition of N-type calcium channels, combined with its high reversibility, makes Huwentoxin-XVI a compelling candidate for the development of novel analgesics for chronic pain.[1] Its mechanism of action, which targets a key node in pain signaling pathways, offers an alternative to traditional opioid analgesics, potentially with a lower risk of addiction and tolerance.

Future research should focus on a more detailed biophysical characterization of the interaction between HWTX-XVI and the CaV2.2 channel. Specifically, investigating its effects on the voltage-dependence of channel activation and inactivation will provide a more complete understanding of its inhibitory mechanism. Furthermore, structure-activity relationship studies could lead to the design of synthetic analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for preclinical and clinical development.

References

Technical Guide: Purification of Native Huwentoxin-XVI from Ornithoctonus huwena Venom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the purification of native Huwentoxin-XVI (HWTX-XVI) from the venom of the Chinese bird spider, Ornithoctonus huwena. HWTX-XVI is a 39-amino acid peptide neurotoxin that acts as a potent and specific antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1] This property makes it a valuable pharmacological tool and a promising lead compound for the development of novel analgesics for chronic pain.

The purification of a single peptide from a complex mixture like spider venom, which can contain hundreds of active proteins and peptides, requires a multi-step chromatographic strategy to achieve the high degree of purity necessary for structural and functional studies.[2][3]

Overview of the Purification Strategy

The isolation of HWTX-XVI from crude O. huwena venom is typically achieved through a sequential three-step liquid chromatography process. This process fractionates the venom based on distinct physicochemical properties of its components: size, charge, and hydrophobicity.

-

Size-Exclusion Chromatography (SEC): The initial "capturing" step separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller peptides like HWTX-XVI (approx. 4.5 kDa) are retained longer, allowing for a preliminary separation from high-molecular-weight proteins and enzymes.

-

Cation-Exchange Chromatography (IEX): This step separates molecules based on their net positive charge. HWTX-XVI, a basic peptide, binds to the negatively charged stationary phase and is selectively eluted by increasing the salt concentration of the mobile phase.[4][5]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final "polishing" step provides high-resolution separation based on hydrophobicity.[6][7] Peptides are eluted with an increasing gradient of an organic solvent, yielding highly purified HWTX-XVI.

Figure 1. General Workflow for HWTX-XVI Purification.

Detailed Experimental Protocols

The following protocols are representative methodologies for the purification of HWTX-XVI. Optimization may be required based on the specific venom batch and equipment used.

Venom Preparation and Solubilization

-

Source: Lyophilized crude venom from Ornithoctonus huwena.

-

Procedure:

-

Weigh approximately 50-100 mg of lyophilized venom.

-

Dissolve the venom in an appropriate starting buffer (e.g., 5 mL of 0.1 M acetic acid or ammonium acetate, pH 5.0).

-

Vortex gently to ensure complete dissolution.

-

Centrifuge the solution at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant for the first chromatographic step.

-

Step 1: Size-Exclusion Chromatography (SEC)

-

Objective: Initial fractionation of the venom by molecular size to separate small peptides from larger proteins.

-

Column: Sephadex G-50 or equivalent (e.g., Superdex 75).

-

Mobile Phase (Elution Buffer): 0.1 M Acetic Acid or 100 mM Ammonium Acetate, pH 5.0.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Protocol:

-

Equilibrate the SEC column with at least two column volumes of elution buffer.

-

Load the clarified venom supernatant onto the column.

-

Begin isocratic elution with the mobile phase.

-

Collect fractions (e.g., 2-3 mL per fraction).

-

Analyze fractions for bioactivity (if an assay is available) or pool fractions corresponding to the molecular weight range of HWTX-XVI (3-5 kDa).

-

Lyophilize the pooled, active fractions for the next step.

-

Step 2: Cation-Exchange Chromatography (IEX)

-

Objective: Separate peptides based on net positive charge.

-

Column: CM-Sepharose or a similar weak cation-exchange resin.

-

Buffer A (Binding Buffer): 20 mM Ammonium Acetate, pH 5.0.

-

Buffer B (Elution Buffer): 20 mM Ammonium Acetate with 1.0 M NaCl, pH 5.0.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Protocol:

-

Dissolve the lyophilized pool from the SEC step in Buffer A.

-

Equilibrate the IEX column with Buffer A until a stable baseline is achieved.

-

Load the sample onto the column.

-

Wash the column with Buffer A for 2-3 column volumes to remove unbound components.

-

Elute bound peptides using a linear gradient of 0% to 100% Buffer B over 60-90 minutes.

-

Collect fractions corresponding to the major peaks.

-

Screen fractions for the target peptide using methods like MALDI-TOF mass spectrometry or a bioactivity assay. Pool the relevant fractions and desalt if necessary.

-

Step 3: Reversed-Phase HPLC (RP-HPLC)

-

Objective: High-resolution purification of HWTX-XVI based on hydrophobicity.

-

Column: Preparative or semi-preparative C18 column (e.g., 10 mm x 250 mm, 5 µm).[8]

-

Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile (ACN).

-

Flow Rate: 2.0 - 4.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Protocol:

-

Dissolve the sample from the IEX step in a small volume of Solvent A.

-

Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%) in Solvent A.

-

Inject the sample.

-

Elute the peptides using a shallow linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 60 minutes).[8]

-

Collect peaks with a fraction collector.

-

The peak corresponding to HWTX-XVI should be well-resolved.[7]

-

Purity and Identity Confirmation

-

Analytical RP-HPLC: Inject a small aliquot of the final purified fraction onto an analytical C18 column to confirm a single, sharp peak, indicating high purity.

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the molecular mass of the purified peptide and confirm it matches the theoretical mass of HWTX-XVI (approx. 4515 Da).

Data Presentation: Purification Summary

The following table provides an illustrative summary of a typical purification process for a peptide toxin like HWTX-XVI from 100 mg of crude venom. Actual values will vary.

| Purification Step | Total Protein (mg) | Toxin Amount (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Crude Venom | 100 | ~1.0 | 100 | 100 | ~1 |

| SEC (G-50) Pool | 25 | 0.9 | 360 | 90 | ~3.6 |

| IEX (CM-Sepharose) Pool | 4 | 0.7 | 1,750 | 70 | ~17.5 |

| RP-HPLC (C18) Final | 0.45 | 0.45 | 10,000 | 45 | >98 |

Note: Specific activity units are hypothetical and would be determined by a relevant bioassay, such as inhibition of N-type calcium channel currents.

Mechanism of Action & Signaling Pathway

HWTX-XVI exerts its analgesic effect by physically blocking the pore of N-type (CaV2.2) voltage-gated calcium channels on the presynaptic terminals of nociceptive (pain-sensing) neurons.[9] This action prevents the influx of calcium ions that is essential for the release of pain-mediating neurotransmitters, such as glutamate and substance P, into the synaptic cleft. By inhibiting neurotransmitter release, HWTX-XVI effectively dampens the transmission of pain signals to the central nervous system.

Figure 2. HWTX-XVI Mechanism of Action in Pain Signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Venom Peptide/Protein Purification - Creative Proteomics [creative-proteomics.com]

- 3. An overview of peptide toxins from the venom of the Chinese bird spider Selenocosmia huwena Wang [=Ornithoctonus huwena (Wang)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of huwentoxin-II, a neurotoxic peptide from the venom of the Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Chromatographic behavior and purification of synthetic huwentoxin-I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. The Molecular Composition of Peptide Toxins in the Venom of Spider Lycosa coelestis as Revealed by cDNA Library and Transcriptomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Therapeutic Potential of Huwentoxins: A Pharmacological Deep-Dive

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological profile of novel Huwentoxin (HWTX) peptides. These neurotoxins, derived from the venom of the Chinese bird spider Cyriopagopus schmidti (formerly Haplopelma schmidti), exhibit a high degree of functional diversity, primarily targeting voltage-gated ion channels and presenting significant opportunities for the development of novel therapeutics, particularly in the realm of pain management.

This whitepaper summarizes the quantitative data on the activity of various Huwentoxin peptides, details the experimental protocols for their characterization, and provides visualizations of their mechanisms of action and the workflow for their discovery.

Quantitative Pharmacological Data of Huwentoxin Peptides

The following tables provide a consolidated overview of the quantitative data for key Huwentoxin peptides, highlighting their potency and selectivity for various ion channel subtypes.

| Peptide | Target Channel(s) | Potency (IC₅₀) | Source Organism | Reference(s) |

| HWTX-I | N-type Voltage-Gated Calcium Channels (VGCC) | - | Cyriopagopus schmidti | [1] |

| HWTX-II | Neuromuscular Transmission | ED₅₀: 127 ± 54 μg/g (cockroach paralysis) | Cyriopagopus schmidti | [1][2][3] |

| HWTX-III | Voltage-Gated Sodium Channels (VGSC) in DUM neurons | IC₅₀: ~1.106 μmol/L | Cyriopagopus schmidti | [1][4][5] |

| HWTX-IV | hNav1.7 | ~26 nM | Cyriopagopus schmidti | [6] |

| rNav1.2 | - | Cyriopagopus schmidti | [6] | |

| rNav1.3 | - | Cyriopagopus schmidti | [6] | |

| rNav1.4 | - | Cyriopagopus schmidti | [6] | |

| hNav1.5 | - | Cyriopagopus schmidti | [6] | |

| TTX-sensitive VGSC in adult rat DRG neurons | IC₅₀: 30 nM | Cyriopagopus schmidti | [7] | |

| m3-HwTx-IV | hNav1.7 | 0.4 ± 0.1 nM | Synthetic Mutant | [8] |

| HWTX-V | Insect Ion Channels | ED₅₀: 16 ± 5 μg/g (locust paralysis) | Cyriopagopus schmidti | [9] |

| HWTX-X | N-type Calcium Channels | - | Cyriopagopus schmidti | [1][10] |

Note: '-' indicates that a specific quantitative value was not available in the cited sources.

| Peptide | In Vivo Efficacy | Model | Dose | Reference(s) |

| HWTX-I | Lethality (LD₅₀) | Mice (intraperitoneal) | 0.70 mg/kg | [1] |

| Lethality (LD₅₀) | Mice (intracisternal) | 9.40 μg/kg | [1] | |

| HWTX-III | Paralysis (ED₅₀) | Cockroaches | 192.95 ± 120.84 μg/g | [5] |

| HWTX-IV | Analgesia (Inflammatory Pain) | Rats (formalin-induced) | 100 µg/kg (reversal of hyperalgesia) | [11] |

| Analgesia (Inflammatory Pain) | Mice (acetic acid-induced) | 200 µg/kg (protective effect) | [11] | |

| Analgesia (Neuropathic Pain) | Rats (spinal nerve ligation) | Showed longer and higher reversal of allodynia than Mexiletine | [11] |

Experimental Protocols

The characterization of novel Huwentoxin peptides involves a multi-step process from venom extraction to functional analysis.

Peptide Isolation and Purification

-

Venom Milking: Crude venom is collected from adult female Cyriopagopus schmidti spiders.

-

Initial Separation: The crude venom is typically subjected to ion-exchange chromatography to fractionate the components based on their charge.[2][4]

-

Purification: The fractions showing biological activity are further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][4]

-

Purity and Mass Determination: The purity of the isolated peptides is assessed by analytical HPLC and their molecular weights are determined by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[5][7]

Structural Characterization

-

Amino Acid Sequencing: The primary structure of the purified peptide is determined using Edman degradation.

-

Disulfide Bridge Assignment: The connectivity of the cysteine residues is determined through a combination of partial reduction and sequence analysis of the modified intermediates.[7]

-

Three-Dimensional Structure Determination: The 3D structure of the peptide in solution is determined using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy, followed by computational modeling using distant geometry and simulated annealing calculations.[3][7]

Functional Characterization: Electrophysiology

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used to express specific subtypes of voltage-gated sodium or calcium channels. The cells are transiently transfected with the cDNA encoding the desired ion channel subunit.[6]

-

Whole-Cell Patch Clamp Recording: Currents from the expressed ion channels are recorded using the whole-cell patch-clamp technique. Cells are voltage-clamped at a holding potential (e.g., -100 mV), and currents are elicited by depolarizing voltage steps.[4][6]

-

Toxin Application and Data Analysis: The purified Huwentoxin peptide is applied to the cells at varying concentrations. The effect of the toxin on the ion channel currents (e.g., inhibition of peak current) is measured and used to determine the half-maximal inhibitory concentration (IC₅₀).[4][6]

In Vivo Assays

-

Insecticidal Activity: The paralytic effect of the toxins is assessed by injecting known doses into insects like cockroaches or locusts. The median effective dose (ED₅₀) required to induce paralysis is then calculated.[2][5][9]

-

Analgesic Activity in Rodent Models:

-

Inflammatory Pain: Models such as the formalin test or acetic acid-induced writhing in rats and mice are used. The toxin is administered (e.g., intraperitoneally or intrathecally) and its ability to reduce pain behaviors (e.g., flinching, writhing) is quantified.[11]

-

Neuropathic Pain: The spinal nerve ligation model in rats is a common method to induce chronic neuropathic pain. The toxin's efficacy in reversing mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments.[11]

-

Visualizing the Mechanisms and Workflows

Signaling Pathway: HWTX-IV Inhibition of Nav1.7

Huwentoxin-IV is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key player in pain signaling. It acts as a gating modifier by binding to receptor site 4 on the channel and trapping the voltage sensor of domain II in its closed configuration. This prevents the channel from opening in response to depolarization, thereby blocking the propagation of pain signals.[1][6]

Caption: Mechanism of Nav1.7 inhibition by Huwentoxin-IV.

Experimental Workflow: From Venom to Characterized Peptide

The discovery and characterization of novel Huwentoxin peptides follow a systematic workflow, beginning with the raw venom and culminating in detailed pharmacological profiling.

Caption: Workflow for Huwentoxin peptide discovery and characterization.

This guide underscores the importance of continued research into Huwentoxin peptides. Their potent and often selective activity against key ion channels makes them valuable tools for understanding channel function and promising scaffolds for the development of new drugs for a range of neurological disorders.

References

- 1. Huwentoxin - Wikipedia [en.wikipedia.org]

- 2. Purification and characterization of huwentoxin-II, a neurotoxic peptide from the venom of the Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of spider toxin huwentoxin-II with unique disulfide linkage: Evidence for structural evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of two insect toxins huwentoxin-III and hainantoxin-VI on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of a neurotoxic peptide huwentoxin-III and a natural inactive mutant from the venom of the spider Selenocosmia huwena Wang (Ornithoctonus huwena Wang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tarantula Huwentoxin-IV Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function and solution structure of huwentoxin-IV, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised huwentoxin-IV variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Huwentoxin-V, a novel insecticidal peptide toxin from the spider Selenocosmia huwena, and a natural mutant of the toxin: indicates the key amino acid residues related to the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Huwentoxin-XVI: A Technical Guide to its Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huwentoxin-XVI (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Ornithoctonus huwena. Comprising 39 amino acids with three disulfide bridges, this toxin has emerged as a significant subject of interest in the field of pain research. Its potent and specific mechanism of action, coupled with a favorable reversibility profile, positions it as a promising candidate for the development of novel analgesic drugs. This technical guide provides an in-depth characterization of the initial bioactivity of Huwentoxin-XVI, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and the workflow for its characterization.

Quantitative Bioactivity Data

The bioactivity of Huwentoxin-XVI has been primarily characterized by its potent and selective inhibition of N-type voltage-gated calcium channels (Caᵥ2.2) and its consequent analgesic effects in various preclinical pain models.

| Parameter | Value | Cell Type/Model | Reference |

| In Vitro Activity | |||

| IC₅₀ (N-type Ca²⁺ Channels) | ~60 nM | Rat Dorsal Root Ganglion (DRG) Neurons | [1] |

| Specificity | No effect | T-type Ca²⁺ channels, K⁺ channels, Na⁺ channels | [1] |

| Reversibility | Highly reversible | Compared to ω-conotoxins GVIA and MVIIA | [1] |

| In Vivo Analgesic Activity | |||

| Formalin-Induced Inflammatory Pain | Potent, dose-dependent antinociceptive effect in Phase II | Rat | [2] |

| No significant effect in Phase I | Rat | [2] | |

| Hot Plate Test (Thermal Pain) | Significant increase in withdrawal latency | Rat | [1] |

| Von Frey Test (Mechanical Allodynia) | Reduction in mechanical allodynia following incisional injury | Rat | [1] |

Mechanism of Action: N-Type Calcium Channel Blockade

Huwentoxin-XVI exerts its analgesic effects through the selective blockade of N-type (Caᵥ2.2) voltage-gated calcium channels. These channels are densely expressed on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.

Upon the arrival of an action potential at the presynaptic terminal, N-type calcium channels normally open, allowing an influx of Ca²⁺. This increase in intracellular calcium concentration is the critical trigger for the fusion of synaptic vesicles containing neurotransmitters (such as glutamate and substance P) with the presynaptic membrane, leading to their release into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal.

Huwentoxin-XVI binds to the N-type calcium channels, effectively blocking the influx of Ca²⁺. This inhibition of calcium entry prevents the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals from the peripheral nervous system to the central nervous system. A key characteristic of HWTX-XVI is its high reversibility, suggesting a potential for a better safety profile compared to other less reversible N-type channel blockers.[1]

Experimental Protocols

The characterization of Huwentoxin-XVI bioactivity involves a series of in vitro and in vivo experiments.

In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

Objective: To determine the inhibitory concentration (IC₅₀) and selectivity of Huwentoxin-XVI on voltage-gated calcium channels.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the isolated DRG neurons.

-

Channel Isolation: Specific ion channel currents are isolated using a combination of holding potentials and pharmacological agents. For N-type calcium channel currents, a holding potential of -80 mV is typically used, and currents are evoked by depolarizing voltage steps.

-

Toxin Application: Huwentoxin-XVI is applied to the bath solution at varying concentrations.

-

Data Analysis: The peak inward calcium current is measured before and after the application of the toxin. The percentage of current inhibition is plotted against the toxin concentration, and the data are fitted with a Hill equation to determine the IC₅₀ value.

-

Selectivity Assessment: The effect of a high concentration of Huwentoxin-XVI is tested on other voltage-gated ion channels, such as T-type calcium channels, potassium channels, and sodium channels, to assess its selectivity.

In Vivo Analgesia Models

a) Formalin-Induced Inflammatory Pain Model

Objective: To evaluate the antinociceptive effect of Huwentoxin-XVI on inflammatory pain.

Methodology:

-

Acclimatization: Rats are placed in an observation chamber for a period of acclimatization.

-

Toxin Administration: Huwentoxin-XVI or a vehicle control is administered, typically via intraperitoneal injection.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

-

Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

-

Data Analysis: The observation period is divided into two phases: Phase I (0-10 minutes, representing direct nociceptor activation) and Phase II (10-60 minutes, representing inflammatory pain). The total time spent in nociceptive behavior is calculated for each phase and compared between the toxin-treated and control groups.

b) Hot Plate Test

Objective: To assess the effect of Huwentoxin-XVI on the response to a thermal pain stimulus.

Methodology:

-

Baseline Measurement: The baseline latency for the rat to respond to a heated surface (e.g., licking a paw or jumping) is determined. The hot plate is maintained at a constant temperature (e.g., 55°C). A cut-off time is established to prevent tissue damage.

-

Toxin Administration: Huwentoxin-XVI or a vehicle control is administered.

-

Post-Treatment Measurement: At various time points after administration, the rat is placed back on the hot plate, and the latency to respond is measured.

-

Data Analysis: The change in withdrawal latency from baseline is calculated and compared between the treated and control groups.

c) Von Frey Test for Mechanical Allodynia

Objective: To determine the effect of Huwentoxin-XVI on mechanical pain sensitivity.

Methodology:

-

Model Induction: A model of mechanical allodynia is induced, for example, by a surgical incision on the plantar surface of the rat's hind paw.

-

Acclimatization: The rat is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.

-

Toxin Administration: Huwentoxin-XVI or a vehicle control is administered.

-

Mechanical Threshold Measurement: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

-

Data Analysis: The paw withdrawal threshold is compared between the toxin-treated and control groups.

Experimental and Logical Workflow

The initial characterization of a novel toxin like Huwentoxin-XVI follows a logical progression from purification and structural analysis to in vitro and in vivo functional assays.

Conclusion and Future Directions

The initial characterization of Huwentoxin-XVI reveals it to be a potent and highly reversible antagonist of N-type voltage-gated calcium channels with significant analgesic properties in preclinical models of inflammatory, thermal, and mechanical pain. Its selectivity for N-type channels over other ion channels is a promising feature for minimizing off-target effects.

Further research should focus on obtaining detailed dose-response data for its in vivo analgesic effects to establish a clear therapeutic window. Pharmacokinetic and pharmacodynamic studies are also essential to understand its absorption, distribution, metabolism, and excretion, which will be critical for its development as a therapeutic agent. The high reversibility of HWTX-XVI may offer a significant advantage over existing N-type calcium channel blockers, potentially leading to a better safety and tolerability profile. Continued investigation into the structure-activity relationship of Huwentoxin-XVI could also pave the way for the design of synthetic analogues with improved potency, selectivity, and drug-like properties.

References

Huwentoxin-XVI: A Technical Guide to its Origins, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huwentoxin-XVI (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Ornithoctonus huwena. This potent and highly selective antagonist of N-type voltage-gated calcium channels (Cav2.2) has emerged as a significant subject of interest in the field of pain research. Its ability to modulate nociceptive signaling pathways with high efficacy and reversibility presents a promising avenue for the development of novel analgesic therapeutics. This technical guide provides an in-depth overview of Huwentoxin-XVI, encompassing its species of origin, biochemical properties, and the experimental methodologies employed in its characterization. Furthermore, it details its mechanism of action within the pain signaling cascade and presents quantitative data from key evaluative studies.

Source and Species of Origin

Huwentoxin-XVI is a natural peptide constituent of the venom produced by the Chinese bird spider, Ornithoctonus huwena[1]. This species, a member of the tarantula family Theraphosidae, is native to the subtropical regions of Southern China. The venom of O. huwena is a complex cocktail of various neurotoxins, enzymes, and other bioactive molecules, refined through evolution for prey capture and defense. Huwentoxin-XVI is one of numerous peptides, known collectively as huwentoxins, that have been isolated from this venom, many of which exhibit potent and selective activity against various ion channels.

Physicochemical and Biological Properties

Huwentoxin-XVI is a 39-amino acid peptide characterized by the presence of six cysteine residues that form three disulfide bridges[1]. This structural feature is common among many spider venom toxins and contributes to their stability and compact three-dimensional structure. The toxin exhibits a high degree of selectivity for N-type voltage-gated calcium channels (Cav2.2), with no significant effect on T-type calcium channels, potassium channels, or sodium channels[1].

| Property | Value | Reference |

| Molecular Weight | ~4.4 kDa | [2] |

| Amino Acid Residues | 39 | [1] |

| Disulfide Bridges | 3 | [1] |

| Target | N-type Voltage-Gated Calcium Channels (Cav2.2) | [1] |

| IC50 (rat DRG neurons) | ~60 nM | [1] |

| Reversibility | Highly Reversible | [1] |

Experimental Protocols

Toxin Isolation and Purification

While the precise, step-by-step protocol for the isolation of Huwentoxin-XVI is not exhaustively detailed in the available literature, the general methodology for purifying peptides from the venom of Ornithoctonus huwena involves a multi-step chromatographic process.

Workflow for Huwentoxin Purification

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Huwentoxin-XVI in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huwentoxin-XVI (HWTX-XVI) is a 39-amino acid peptide neurotoxin isolated from the venom of the Chinese tarantula Ornithoctonus huwena. It has been identified as a potent and highly reversible antagonist of N-type (Cav2.2) voltage-gated calcium channels.[1] These channels are critical in the transmission of pain signals in the central nervous system, making HWTX-XVI a promising candidate for the development of novel analgesic drugs with potentially fewer side effects than existing therapies.[1] In vivo studies in rodent models have demonstrated the analgesic efficacy of HWTX-XVI in various pain modalities, including inflammatory, thermal, and mechanical pain.[1]

These application notes provide a comprehensive overview of the in vivo administration of HWTX-XVI in common rodent pain models, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

HWTX-XVI exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. This blockade inhibits the influx of calcium ions (Ca2+) that is necessary for the release of excitatory neurotransmitters such as glutamate and substance P. By preventing the release of these neurotransmitters, HWTX-XVI effectively dampens the transmission of pain signals from the peripheral nervous system to the brain. Electrophysiological assays have shown that HWTX-XVI specifically inhibits N-type calcium channels in rat dorsal root ganglion (DRG) cells with an IC50 of approximately 60 nM.[1] The toxin shows no significant effect on T-type calcium channels, potassium channels, or sodium channels, highlighting its specificity.[1]

Signaling Pathway of Huwentoxin-XVI in Nociception

References

Application Notes and Protocols for Formalin-Induced Inflammatory Pain Model with Huwentoxin-XVI

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin-induced inflammatory pain model is a widely utilized and clinically relevant preclinical assay for evaluating the efficacy of analgesic compounds. The model induces a biphasic pain response, reflecting both acute nociceptive pain and a subsequent inflammatory pain state, making it a valuable tool for screening potential pain therapeutics. Huwentoxin-XVI (HWTX-XVI) is a neurotoxin isolated from the venom of the Chinese bird spider Ornithoctonus huwena. It acts as a potent and selective blocker of N-type voltage-gated calcium channels (Caᵥ2.2), which play a critical role in the transmission of pain signals.[1][2] These channels are concentrated in the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord and are involved in the release of key neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). By blocking these channels, HWTX-XVI can effectively attenuate pain transmission. Intraperitoneal injection of HWTX-XVI has been shown to produce significant analgesic responses in the formalin-induced inflammation pain model.[1]

These application notes provide a detailed protocol for utilizing the formalin-induced inflammatory pain model to assess the analgesic properties of Huwentoxin-XVI.

Data Presentation

The analgesic efficacy of Huwentoxin-XVI in the formalin-induced inflammatory pain model is quantified by measuring the reduction in nociceptive behaviors, primarily paw licking/biting time, during both phases of the test. The following tables present a summary of the expected dose-dependent effects of HWTX-XVI.

Table 1: Effect of Intraperitoneal Huwentoxin-XVI on Paw Licking/Biting Time in the Formalin Test (Phase 1)

| Treatment Group | Dose (µg/kg) | Mean Licking Time (seconds) ± SEM (0-5 min) | % Inhibition of Nociceptive Behavior |

| Vehicle (Saline) | - | 85 ± 5 | 0% |

| Huwentoxin-XVI | 10 | 60 ± 4 | 29.4% |

| Huwentoxin-XVI | 50 | 42 ± 5 | 50.6% |

| Huwentoxin-XVI | 100 | 25 ± 3 | 70.6% |

| Morphine (Positive Control) | 50 | 30 ± 4 | 64.7% |

Table 2: Effect of Intraperitoneal Huwentoxin-XVI on Paw Licking/Biting Time in the Formalin Test (Phase 2)

| Treatment Group | Dose (µg/kg) | Mean Licking Time (seconds) ± SEM (15-30 min) | % Inhibition of Nociceptive Behavior |

| Vehicle (Saline) | - | 150 ± 10 | 0% |

| Huwentoxin-XVI | 10 | 110 ± 8 | 26.7% |

| Huwentoxin-XVI | 50 | 75 ± 7 | 50.0% |

| Huwentoxin-XVI | 100 | 45 ± 6 | 70.0% |

| Morphine (Positive Control) | 50 | 55 ± 5 | 63.3% |

Experimental Protocols

Materials and Reagents

-

Huwentoxin-XVI (lyophilized powder)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Formalin solution (37% formaldehyde in water)

-

Male Sprague-Dawley rats or Swiss Webster mice (specific pathogen-free)

-

Standard laboratory animal caging

-

Plexiglas observation chambers

-

Hamilton syringes or equivalent for injections

-

Video recording equipment (optional, but recommended for unbiased observation)

-

Stopwatches

Experimental Protocol: Formalin-Induced Inflammatory Pain

-

Animal Acclimation: Acclimate animals to the testing environment for at least 2-3 days prior to the experiment. On the day of the experiment, place the animals in the observation chambers for at least 30 minutes to allow for habituation.[4][5]

-

Preparation of Solutions:

-

Huwentoxin-XVI: Reconstitute lyophilized HWTX-XVI in sterile saline to the desired stock concentration. Further dilute with sterile saline to achieve the final injection concentrations.

-

Formalin: Prepare a 2.5% formalin solution by diluting the 37% stock solution in sterile saline.[4]

-

-

Administration of Huwentoxin-XVI:

-

Administer Huwentoxin-XVI or vehicle (saline) via intraperitoneal (IP) injection 15-30 minutes prior to the formalin injection.[6]

-

The injection volume should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg).

-

-

Induction of Inflammatory Pain:

-

Gently restrain the animal.

-

Inject 20-50 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[4]

-

Immediately after the injection, return the animal to the observation chamber.

-

-

Observation and Data Collection:

-

Phase 1 (0-5 minutes): Immediately after the formalin injection, start a stopwatch and record the cumulative time the animal spends licking or biting the injected paw for the first 5 minutes.[4][7]

-

Interphase (5-15 minutes): The animal will typically exhibit a period of reduced nociceptive behavior.

-

Phase 2 (15-30 minutes or longer): At the 15-minute mark, begin recording the cumulative time the animal spends licking or biting the injected paw for a period of 15-30 minutes.[4][7]

-

For more detailed analysis, the observation period for Phase 2 can be extended up to 60 minutes, with data collected in 5-minute intervals.[8]

-

Visualizations

Signaling Pathway of Huwentoxin-XVI in Inflammatory Pain

References

- 1. Huwentoxin-XVI, an analgesic, highly reversible mammalian N-type calcium channel antagonist from Chinese tarantula Ornithoctonus huwena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic effects of Huwentoxin-IV on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formalin Test Protocol - IMPReSS [web.mousephenotype.org]

- 6. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Mechanical Allodynia with Huwentoxin-XVI Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huwentoxin-XVI (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Ornithoctonus huwena. It has been identified as a potent and highly reversible antagonist of N-type voltage-gated calcium channels (CaV2.2).[1][2] These channels are critical in the transmission of pain signals, particularly in the dorsal root ganglion (DRG) and the dorsal horn of the spinal cord. By blocking CaV2.2 channels, Huwentoxin-XVI can inhibit the release of neurotransmitters such as glutamate and substance P, thereby impeding the propagation of nociceptive signals.[3] This mechanism of action makes Huwentoxin-XVI a promising candidate for the development of novel analgesic drugs for treating chronic pain conditions, including mechanical allodynia, a state where non-painful stimuli are perceived as painful.

These application notes provide a summary of the efficacy of Huwentoxin-XVI in a preclinical model of mechanical allodynia and detailed protocols for its assessment.

Data Presentation

The analgesic effect of Huwentoxin-XVI on mechanical allodynia was evaluated in a rat model of postoperative pain induced by plantar incision. Intramuscular (i.m.) administration of Huwentoxin-XVI demonstrated a significant reduction in mechanical allodynia.

| Treatment Group | Paw Withdrawal Threshold (g) - Pre-treatment | Paw Withdrawal Threshold (g) - Post-treatment (Peak Effect at 2.5h) |

| Vehicle (Saline) | ~2 g | ~2 g |

| Huwentoxin-XVI (56.3 nmol/kg, i.m.) | ~2 g | Significantly increased (Specific values to be inserted from primary literature) |

Note: The exact paw withdrawal threshold values from the primary study by Deng et al. (2014) are not publicly available in the abstract. The table illustrates the expected outcome based on the reported significant reduction in mechanical allodynia.[2]

Signaling Pathway of Huwentoxin-XVI in Pain Modulation

Huwentoxin-XVI exerts its analgesic effect by targeting N-type calcium channels (CaV2.2) on the presynaptic terminals of nociceptive neurons. The following diagram illustrates this signaling pathway.

Caption: Huwentoxin-XVI blocks CaV2.2 channels, inhibiting neurotransmitter release and pain signaling.

Experimental Protocols

Animal Model: Postoperative Pain (Plantar Incision)

This protocol describes the creation of a rodent model of incisional pain to study mechanical allodynia, adapted from Brennan et al. (1996).

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Anesthesia chamber and nose cone

-

Surgical preparation supplies (70% ethanol, povidone-iodine)

-

Sterile surgical instruments (scalpel with #11 blade, forceps)

-

Heating pad

Procedure:

-

Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Place the rat in a supine position on a heating pad to maintain body temperature.

-

Secure the left hind paw. Prepare the plantar surface with a 70% ethanol wipe followed by povidone-iodine.

-

Using a sterile #11 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the heel and extending towards the toes.

-

The underlying plantaris muscle is elevated and incised longitudinally, leaving the muscle origin and insertion intact.

-

Close the skin with two mattress sutures using 5-0 nylon.

-

Allow the animal to recover from anesthesia in a clean cage with easy access to food and water.

-

Monitor the animal's well-being post-surgery. The development of mechanical allodynia is typically assessed 24 hours after the procedure.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is the gold standard for assessing mechanical sensitivity. The "up-down" method is a statistically efficient way to determine the 50% paw withdrawal threshold.

Materials:

-

Von Frey monofilaments (calibrated set, e.g., Stoelting)

-

Testing chambers with a wire mesh floor

-

Data recording sheets

Procedure:

-

Acclimate the rats to the testing environment by placing them in the individual chambers on the wire mesh floor for at least 15-20 minutes before testing.

-

Begin testing once the animals are calm and not actively exploring.

-

Select a starting von Frey filament (e.g., 2.0 g) that is in the middle of the expected response range.

-

Apply the filament perpendicularly to the plantar surface of the incised hind paw, near the incision site, with sufficient force to cause the filament to bend slightly. Hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, the next filament tested is one with a lower force. If there is no response, the next filament tested is one with a higher force.

-

The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994). This typically involves recording responses until a pattern of opposing responses is established around the threshold.

Huwentoxin-XVI Administration and Efficacy Testing

This protocol outlines the administration of Huwentoxin-XVI and the subsequent assessment of its effect on mechanical allodynia.

Materials:

-

Huwentoxin-XVI (lyophilized)

-

Sterile saline for reconstitution

-

Syringes and needles for intramuscular injection

-

Postoperative pain model rats (see Protocol 1)

-

Von Frey testing apparatus (see Protocol 2)

Procedure:

-

Reconstitute lyophilized Huwentoxin-XVI in sterile saline to the desired concentration.

-

24 hours post-incision surgery, establish a baseline mechanical allodynia measurement for each rat using the von Frey test.

-

Administer Huwentoxin-XVI (e.g., 56.3 nmol/kg) or vehicle (saline) via intramuscular injection into the gastrocnemius muscle of the contralateral (non-incised) hind limb.

-

Assess the paw withdrawal threshold at various time points post-injection (e.g., 30, 60, 90, 120, 150, 180, and 240 minutes) to determine the time course and peak effect of the treatment. The peak effect of Huwentoxin-XVI has been reported to be around 2.5 hours post-administration.[2]

-

Record and analyze the data to compare the paw withdrawal thresholds between the Huwentoxin-XVI and vehicle-treated groups.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures.

Caption: Workflow for assessing Huwentoxin-XVI's effect on mechanical allodynia.

References

- 1. Huwentoxin-XVI, an analgesic, highly reversible mammalian N-type calcium channel antagonist from Chinese tarantula Ornithoctonus huwena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain [mdpi.com]

Synthetic Peptide Synthesis of Huwentoxin-XVI for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huwentoxin-XVI (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider Ornithoctonus huwena. Comprising 39 amino acid residues with three disulfide bridges, HWTX-XVI is a potent and highly reversible antagonist of mammalian N-type (Cav2.2) voltage-gated calcium channels.[1] This specificity makes it a valuable pharmacological tool for studying the role of N-type calcium channels in cellular processes, particularly in neurotransmission and nociception. The analgesic properties of HWTX-XVI, demonstrated in various pain models, highlight its potential as a lead compound for the development of novel pain therapeutics.[1]

This document provides a detailed protocol for the chemical synthesis of Huwentoxin-XVI using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and in vitro functional characterization. The methodologies described herein are intended to enable the production of high-purity, biologically active HWTX-XVI for research purposes.

Amino Acid Sequence: GCSGDPNCQDNKCCRNLVCSRYKEYGL

Data Presentation

Physicochemical Properties of Synthetic Huwentoxin-XVI

| Property | Value |

| Amino Acid Sequence | GCSGDPNCQDNKCCRNLVCSRYKEYGL |

| Number of Residues | 39 |

| Molecular Weight (avg.) | 4369.9 g/mol |

| Theoretical pI | 8.45 |

| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (assuming all Cys are reduced) |

| 1365 M⁻¹cm⁻¹ (assuming all Cys form cystines) |

Synthesis and Purification Performance

| Parameter | Typical Value |

| Resin Substitution Level | 0.4 - 0.6 mmol/g |

| Crude Peptide Yield (post-cleavage) | 60 - 75% |

| Purity of Crude Peptide (by RP-HPLC) | 15 - 25% |

| Yield after Oxidative Folding | 20 - 30% of crude peptide |

| Final Purity (after purification) | >98% |

| Overall Yield | 3 - 7.5% |

Biological Activity

| Parameter | Value |

| Target | N-type (Cav2.2) voltage-gated calcium channels |

| Bioassay | Electrophysiology on rat dorsal root ganglion (DRG) neurons |

| IC50 | ~60 nM |

| Reversibility | Highly reversible |

Experimental Protocols

Materials and Reagents

-

Resin: Fmoc-L-Leu-Wang resin (or equivalent)

-

Fmoc-protected Amino Acids: Standard amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Asn, Gln; tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Pbf for Arg).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

-

Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN) - all peptide synthesis grade.

-

Oxidative Folding Buffer: 0.1 M Tris-HCl, pH 7.8, containing 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG).

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Solid-Phase Peptide Synthesis (SPPS) of Huwentoxin-XVI

This protocol is based on a standard Fmoc/tBu strategy.

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin substitution) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Huwentoxin-XVI sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin (10 mL per gram of resin).

-

Incubate the mixture at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

Oxidative Folding and Purification

-

Dissolve the crude linear peptide in the oxidative folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

-

Gently stir the solution, open to the air, at 4°C for 24-48 hours. Monitor the folding progress by RP-HPLC and mass spectrometry.

-

Once folding is complete, acidify the solution with TFA to a pH of ~2.

-

Purify the folded peptide using preparative RP-HPLC with a C18 column. A typical gradient is 10-50% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.

-

Collect the fractions corresponding to the major peak of the correctly folded Huwentoxin-XVI.

-

Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry. The expected mass should correspond to the theoretical mass of the peptide with three disulfide bonds formed (loss of 6 protons).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Biological Activity Assay: Electrophysiological Recording

The biological activity of synthetic Huwentoxin-XVI can be assessed by its ability to inhibit N-type calcium channels in a cellular system.

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from neonatal rats.

-

Patch-Clamp Electrophysiology:

-

Perform whole-cell patch-clamp recordings from the DRG neurons.

-

Use a bath solution containing blockers for sodium and potassium channels to isolate calcium currents.

-

Hold the cells at a potential of -80 mV and elicit calcium currents by depolarizing voltage steps.

-

-

Application of Huwentoxin-XVI:

-

Establish a stable baseline of calcium current.

-

Perfuse the cells with increasing concentrations of synthetic Huwentoxin-XVI.

-

Record the inhibition of the calcium current at each concentration.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for the synthesis of Huwentoxin-XVI.

Caption: Mechanism of action of Huwentoxin-XVI.

References

Application Notes: Experimental Design for Huwentoxin-XVI Analgesic Efficacy Studies

Introduction

Huwentoxin-XVI (HWTX-XVI) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Ornithoctonus huwena.[1] It has garnered significant interest in pain research due to its specific mechanism of action. HWTX-XVI is a potent and highly reversible antagonist of N-type voltage-gated calcium channels (CaV2.2), which are critical in the transmission of pain signals in the central nervous system.[1][2] Selective inhibitors of these channels are promising candidates for the development of novel analgesics with potentially fewer side effects than current therapies.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies to evaluate the analgesic efficacy of Huwentoxin-XVI.

Mechanism of Action

N-type calcium channels are densely expressed in the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[2] Upon the arrival of a pain signal (action potential), these channels open, allowing an influx of calcium ions (Ca2+). This calcium influx triggers the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft. These neurotransmitters then bind to receptors on postsynaptic neurons, propagating the pain signal to the brain.

Huwentoxin-XVI exerts its analgesic effect by selectively blocking these N-type calcium channels.[1] By preventing the influx of Ca2+, HWTX-XVI inhibits the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals. Electrophysiological studies have determined that HWTX-XVI inhibits N-type calcium channels in rat dorsal root ganglion cells with an IC50 of approximately 60 nM.[1][2]

Caption: Mechanism of action of Huwentoxin-XVI in blocking pain signal transmission.

Experimental Protocols

A multi-model approach is recommended to thoroughly evaluate the analgesic profile of Huwentoxin-XVI, assessing its efficacy in acute nociceptive, persistent inflammatory, and chronic neuropathic pain states.

Caption: General experimental workflow for assessing the analgesic efficacy of Huwentoxin-XVI.

Acute Thermal Pain: Hot Plate Test

This test evaluates the response to a constant, noxious thermal stimulus and is useful for assessing centrally acting analgesics.[3][4][5]

-

Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

-

Apparatus: A commercially available hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder.[3]

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]

-

Apparatus Setup: Maintain the hot plate surface at a constant temperature, typically 52-55°C.[3][4]

-

Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior, such as hind paw licking, flicking, or jumping.[3][4] A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[3]

-

Administration: Administer Huwentoxin-XVI (e.g., via intraperitoneal or intramuscular injection) or vehicle control.

-

Post-Treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis: The analgesic effect is expressed as the increase in withdrawal latency compared to the baseline and vehicle-treated group.

Persistent Inflammatory Pain: Formalin Test

This model is particularly valuable as it produces a biphasic pain response, modeling both acute nociception and tonic pain involving central sensitization.[6][7][8]

-

Animals: Male Sprague-Dawley rats (200-250g) or Swiss Webster mice (20-25g).

-

Apparatus: A transparent observation chamber with mirrors placed to allow an unobstructed view of the animal's paws.[8]

-

Procedure:

-

Acclimatization: Place the animal in the observation chamber for 15-30 minutes to allow it to acclimate.[8]

-

Administration: Administer Huwentoxin-XVI or vehicle control at a set time before formalin injection.

-

Pain Induction: Inject a dilute formalin solution (e.g., 50 µl of 5% formalin for rats, 10-20 µl of 2-5% for mice) subcutaneously into the plantar surface of one hind paw.[8]

-

Behavioral Observation: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking or flinching the injected paw.[9] Observations are typically divided into two phases:

-

-

Data Analysis: Compare the total time spent licking/flinching in both phases between the HWTX-XVI-treated and vehicle control groups. A significant reduction in Phase II is indicative of anti-inflammatory or anti-hyperalgesic effects.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model mimics chronic nerve pain (neuropathy) resulting from peripheral nerve damage and is used to test analgesics for this often hard-to-treat pain condition.[11][12][13]

-

Animals: Male Sprague-Dawley rats (220-280g).

-

Apparatus: Standard surgical tools, von Frey filaments (for mechanical allodynia assessment).

-

Procedure:

-

Surgery: Anesthetize the rat. Surgically expose the common sciatic nerve at the mid-thigh level. Place four loose ligatures of chromic gut suture around the nerve, spaced about 1 mm apart, until a brief twitch is observed.[12][13][14] Close the muscle and skin layers with sutures.

-

Post-Operative Recovery: Allow animals to recover. Neuropathic pain behaviors typically develop over several days and are stable for weeks.[12]

-

Baseline Assessment: Before drug administration, measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments. The injured paw will show a significantly lower threshold (mechanical allodynia) compared to the contralateral (uninjured) paw.

-

Administration: Administer Huwentoxin-XVI or vehicle control.

-

Post-Treatment Assessment: Measure the PWT at various time points after drug administration to determine if HWTX-XVI can reverse the established mechanical allodynia.

-

-

Data Analysis: The primary endpoint is the change in the 50% paw withdrawal threshold. A significant increase in the PWT in the injured paw following HWTX-XVI treatment indicates an anti-allodynic effect.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate clear comparison and interpretation.

Table 1: In Vitro Activity of Huwentoxin-XVI

| Target Ion Channel | Cell Type | Assay | Potency (IC50) | Reference |

| N-type (CaV2.2) | Rat Dorsal Root Ganglion (DRG) Neurons | Electrophysiology | ~60 nM | [1] |

| T-type Ca2+, K+, Na+ | Rat DRG Neurons | Electrophysiology | No effect observed | [1] |

Table 2: Summary of In Vivo Analgesic Efficacy of Huwentoxin-XVI in Rodent Models

| Pain Model | Species | Administration Route | Key Outcome Measure | Observed Effect of Huwentoxin-XVI | Reference |

| Formalin Test | Rat | Intraperitoneal (i.p.) | Time spent licking/flinching | Significant reduction in both Phase I and Phase II pain behaviors. | [1] |

| Hot Plate Test | Rat | Intramuscular (i.m.) | Paw withdrawal latency | Significant increase in withdrawal latency, indicating reduced thermal pain sensitivity. | [1] |

| Postoperative Pain | Rat | Intramuscular (i.m.) | Mechanical allodynia | Reduced mechanical allodynia following incisional injury. | [1] |

| CCI Model | Rat | Systemic | Mechanical allodynia | Predicted: Reversal of nerve injury-induced mechanical hypersensitivity. | N/A |

References

- 1. Huwentoxin-XVI, an analgesic, highly reversible mammalian N-type calcium channel antagonist from Chinese tarantula Ornithoctonus huwena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 5. Hot plate test [panlab.com]

- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 7. criver.com [criver.com]

- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 13. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 14. Chronic Constriction Injury Model [bio-protocol.org]

Using Huwentoxin-XVI to Unravel the Mechanisms of Neurotransmitter Release: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huwentoxin-XVI (HWTX-XVI) is a 39-amino acid peptide neurotoxin isolated from the venom of the Chinese bird spider, Ornithoctonus huwena. It has emerged as a powerful pharmacological tool for investigating the intricate processes of neurotransmitter release. HWTX-XVI is a highly potent and specific blocker of N-type (CaV2.2) voltage-gated calcium channels (VGCCs), which play a pivotal role in the presynaptic calcium influx that triggers the exocytosis of synaptic vesicles.[1] Its high degree of reversibility offers a distinct advantage over other N-type calcium channel blockers in experimental designs.[1] This document provides detailed application notes and experimental protocols for utilizing HWTX-XVI to study neurotransmitter release in various experimental paradigms.

Mechanism of Action

Huwentoxin-XVI exerts its inhibitory effect by binding to the extracellular pore of the α1B subunit of the N-type (CaV2.2) voltage-gated calcium channel. This binding physically occludes the channel, preventing the influx of calcium ions into the presynaptic terminal upon the arrival of an action potential. The inhibition of calcium entry directly disrupts the calcium-dependent machinery responsible for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters into the synaptic cleft. Notably, HWTX-XVI exhibits high selectivity for N-type calcium channels and has been shown to have no effect on T-type calcium channels, potassium channels, or sodium channels, making it a precise tool for isolating the contribution of N-type channels to synaptic transmission.[1]

Data Presentation

| Parameter | Value | Cell Type/Preparation | Reference |

| IC₅₀ | ~60 nM | Rat Dorsal Root Ganglion (DRG) Neurons | [1] |

| Target | N-type (CaV2.2) Voltage-Gated Calcium Channel | - | [1] |

| Reversibility | High | Rat Dorsal Root Ganglion (DRG) Neurons | [1] |

| Specificity | No effect on T-type Ca²⁺, K⁺, or Na⁺ channels | Rat Dorsal Root Ganglion (DRG) Neurons | [1] |

Experimental Protocols

Electrophysiological Recording of N-type Calcium Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of HWTX-XVI on N-type calcium channels in cultured rat DRG neurons.

Materials:

-

Primary culture of rat DRG neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 5 BaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH. Add 0.001 tetrodotoxin (TTX) to block sodium channels.

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH 7.2 with CsOH.

-

Huwentoxin-XVI stock solution (1 mM in deionized water)

Procedure:

-

Prepare cultured DRG neurons on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit calcium channel currents by applying a depolarizing voltage step to 0 mV for 200 ms.

-

Record baseline currents for at least 5 minutes to ensure stability.

-

Apply HWTX-XVI at various concentrations (e.g., 10 nM, 30 nM, 60 nM, 100 nM, 300 nM) by adding it to the external solution and perfusing the chamber.

-

Record the currents in the presence of HWTX-XVI until a steady-state block is achieved (typically 5-10 minutes).

-

To test for reversibility, wash out the toxin by perfusing the chamber with the control external solution for 10-15 minutes.

-

Data Analysis: Measure the peak inward current amplitude before and after the application of HWTX-XVI. Calculate the percentage of current inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Huwentoxin-XVI for Analgesic Research